molecular formula C13H11NO2 B1265410 3-Amino-2-methoxydibenzofuran CAS No. 5834-17-3

3-Amino-2-methoxydibenzofuran

Cat. No.: B1265410
CAS No.: 5834-17-3
M. Wt: 213.23 g/mol
InChI Key: SGQVWNYSHWQNOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nitration-Reduction Strategy

A common approach for introducing amino groups involves nitration followed by catalytic hydrogenation. This method leverages the directing effects of substituents to achieve regioselectivity.

Proposed Steps :

  • Synthesis of 2-Methoxydibenzofuran :
    • Methoxylation : Introduce a methoxy group at position 2 via nucleophilic substitution (e.g., using 2-chlorodibenzofuran and methoxide ion) or direct electrophilic substitution.
    • Example : Treatment of 2-hydroxydibenzofuran with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux.
  • Nitration at Position 3 :

    • Reagents : Mixed acid (HNO₃/H₂SO₄) at controlled temperatures to direct nitration to the ortho/para positions relative to the methoxy group.
    • Outcome : Formation of 2-methoxy-3-nitrodibenzofuran.
  • Reduction of Nitro to Amino :

    • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ gas to reduce the nitro group to an amine.
    • Conditions : Methanol or ethanol solvent, 40–50°C, atmospheric pressure.

Key Challenges :

  • Regioselectivity : Methoxy is a strong electron-donating group; nitration may favor ortho/para positions, requiring precise control to achieve substitution at position 3.
  • Stability : Dibenzofuran derivatives are sensitive to harsh acidic conditions, necessitating mild nitration protocols.

Protective Group Strategy

To enhance regioselectivity, transient protective groups can be employed during nitration.

Steps :

  • Protection of Amino Group :
    • Example : Convert the amino group to an acetamide (R–NH₂ → R–NHCOCH₃) using acetic anhydride to deactivate it during nitration.
  • Nitration :

    • Position : Direct nitration to the position adjacent to the methoxy group (position 3).
  • Deprotection :

    • Hydrolysis : Remove the acetamide group via acidic or basic hydrolysis to regenerate the amino group.

Advantages :

  • Improved regioselectivity by masking competing directing effects.
  • Reduced side reactions during nitration.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. For example, coupling reactions between amines and halogenated dibenzofurans under microwave conditions could streamline synthesis.

Example :

  • Halogenation : Introduce a halide (e.g., Cl) at position 3 of 2-methoxydibenzofuran.
  • Nucleophilic Substitution : React with ammonia or an amine under microwave irradiation to replace the halide with an amino group.

Advantages :

  • Efficiency : Short reaction times (e.g., 20 minutes vs. 12 hours).
  • Yield : Higher purity due to reduced side reactions.

Reaction Optimization and Challenges

Reaction Conditions

Parameter Optimal Range Impact on Yield/Selectivity Source
Nitration Temp 50–70°C >90% yield for nitro derivatives
Reduction Temp 40–50°C High conversion to amine
Solvent Methanol/ethanol Facilitates hydrogenation

Stability Considerations

  • Thermal Sensitivity : Dibenzofuran derivatives may decompose under prolonged heating, requiring careful temperature control.
  • Light Sensitivity : Methoxy groups are prone to photooxidation; reactions should be conducted under inert atmospheres or in amber vials.

Applications and Derivatives

3-Amino-2-methoxydibenzofuran serves as a precursor for:

  • Benzofuroquinazolinones : Used in antiproliferative agents.
  • Arylthioacetamide Derivatives : Exhibiting antifungal activity.
  • Heterocyclic Compounds : Synthesized via Michael addition or cyclization.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxydibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted dibenzofurans .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Carcinogen Metabolism

One notable application of 3-Amino-2-methoxydibenzofuran is its role as an inhibitor of 1-nitropyrene metabolism. This compound has been shown to alter the metabolism of carcinogenic compounds, potentially reducing their harmful effects in biological systems. Research indicates that it may interfere with the activation pathways of nitro-polycyclic aromatic hydrocarbons, which are known carcinogens .

Case Study: Carcinogen Interaction

A study published by the Health Effects Institute examined the effects of various copollutants on the metabolism and DNA binding of carcinogens. The findings suggested that compounds like this compound could modify the biological activity of carcinogens, highlighting its potential for use in cancer prevention strategies .

Environmental Science Applications

2. Environmental Toxicology

The compound's ability to interact with environmental pollutants is another area of interest. Its role in modulating the effects of complex chemical mixtures found in air pollution has been investigated. This application is critical for understanding how certain compounds can mitigate or exacerbate the toxic effects of environmental contaminants .

Data Table: Interaction with Environmental Pollutants

CompoundEffect on Carcinogen MetabolismReference
This compoundInhibits 1-nitropyrene metabolism
Various copollutantsAlters DNA binding

Materials Science Applications

3. Polymer Chemistry

In polymer chemistry, this compound has been explored as a functional additive in thermoresponsive polymers. Its incorporation into poly(N-isopropylacrylamide) matrices has demonstrated potential for creating materials with tunable properties, which can be utilized in drug delivery systems and smart materials .

Case Study: Thermoresponsive Properties

A study highlighted how the addition of this compound to polymeric systems could significantly alter their phase transition temperatures, making them suitable for applications that require precise thermal control .

Mechanism of Action

The mechanism by which 3-Amino-2-methoxydibenzofuran exerts its effects involves the inhibition of specific metabolic enzymes. It acts as an effective inhibitor of 1-nitropyrene metabolism by binding to the active site of the enzyme and preventing the conversion of 1-nitropyrene into its active metabolites . This inhibition is crucial in reducing the carcinogenic potential of 1-nitropyrene.

Comparison with Similar Compounds

Comparison: 3-Amino-2-methoxydibenzofuran is unique due to its specific inhibitory action on 1-nitropyrene metabolism, which is not commonly observed in the similar compounds listed above. Additionally, its methoxy group provides distinct chemical reactivity, allowing for a broader range of chemical modifications and applications .

Biological Activity

3-Amino-2-methoxydibenzofuran is a synthetic compound derived from dibenzofuran, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and potential applications in mitigating the effects of environmental carcinogens.

Chemical Structure and Properties

This compound features a dibenzofuran core with an amino group and a methoxy substituent. This unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

Biological Activity Overview

The compound exhibits notable biological activities, primarily as a cytotoxic agent and an enzyme inhibitor . The following sections detail these activities.

Cytotoxicity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the growth of A549 lung cancer cells and other tumor models. The cytotoxicity is attributed to its interference with cellular metabolic processes.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
NIH/3T3 (Fibroblast)15.0
HeLa (Cervical)10.0

Enzyme Inhibition

This compound has been studied for its inhibitory effects on the metabolism of 1-nitropyrene (1-NP) , a known carcinogen found in environmental pollutants. By blocking enzymes responsible for converting 1-NP into harmful metabolites, this compound may play a role in reducing the carcinogenic potential of such environmental toxins.

Mechanism of Action:
The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve interaction with specific enzymes that metabolize carcinogens, thereby preventing their activation into more toxic forms .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in both cancer therapy and environmental health:

  • Cytotoxicity Studies : A study published in Scientific Reports demonstrated that the compound effectively reduced cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent.
  • Environmental Studies : Research conducted on the inhibition of 1-NP metabolism showed that this compound could significantly reduce the formation of mutagenic byproducts in vitro, suggesting its utility in protecting against environmental carcinogens .

Discussion

The findings regarding this compound's biological activity are promising but warrant further investigation. The compound's ability to inhibit cancer cell growth and block harmful metabolic pathways positions it as a candidate for further research in drug development and environmental health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methoxydibenzofuran, and how can purity be optimized?

Synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example:

  • Stepwise functionalization : Introduce methoxy and amino groups sequentially to a dibenzofuran scaffold. A method analogous to the synthesis of benzoxazole derivatives (e.g., refluxing in THF/HCl mixtures followed by vacuum concentration) may be adapted .
  • Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve >95% purity, as demonstrated in related benzofuran syntheses .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS (molecular ion peak matching theoretical mass of 213.23 g/mol) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>250°C inferred from analogs) .
  • Light sensitivity : Store in amber vials at –20°C under inert gas (N2_2 or Argon) to prevent oxidation, as recommended for air-sensitive benzofurans .
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., methoxsalen or vilazodone analogs) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity using computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • Meta-analysis : Aggregate data from preclinical studies (e.g., IC50_{50} values in enzymatic assays) to identify trends masked by small sample sizes .

Q. What strategies are effective for elucidating the metabolic pathways of this compound?

  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic intermediates via LC-MS/MS .
  • In vitro models : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., demethylation or hydroxylation) and UDP-glucuronosyltransferase (UGT) isoforms for phase II conjugation .
  • Cross-species comparison : Compare metabolite profiles in rodent vs. human hepatocytes to predict translational relevance .

Q. Methodological Considerations

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO or DMF) with slow evaporation or cooling gradients .
  • Co-crystallization : Add tartaric acid or other chiral auxiliaries to induce crystal lattice formation .
  • Alternative techniques : If crystallization fails, use powder XRD paired with DFT calculations to infer molecular packing .

Q. What analytical methods are most reliable for detecting trace impurities in synthesized this compound?

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) to quantify impurities at <0.1% levels .
  • NMR spectroscopy : Use 13C^{13}C-DEPT or HSQC to distinguish regioisomers or byproducts .
  • Elemental analysis : Validate purity via carbon/hydrogen/nitrogen (CHN) combustion analysis (±0.3% theoretical) .

Properties

IUPAC Name

2-methoxydibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVWNYSHWQNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020825
Record name 2-Methoxy-3-aminodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-17-3
Record name 2-Methoxy-3-dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-dibenzofuranamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3-aminodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-3-DIBENZOFURANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-2-methoxydibenzofuran
3-Amino-2-methoxydibenzofuran
3-Amino-2-methoxydibenzofuran
3-Amino-2-methoxydibenzofuran
3-Amino-2-methoxydibenzofuran
3-Amino-2-methoxydibenzofuran

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